(S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hcl

Description

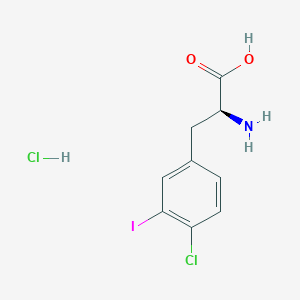

Systematic IUPAC Nomenclature and Structural Formula

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its parent structure, propanoic acid, substituted with an amino group at position 2 and a 4-chloro-3-iodophenyl group at position 3. Applying substitutive nomenclature rules, the systematic name is (2S)-2-ammonio-3-(4-chloro-3-iodophenyl)propanoate chloride . The numbering prioritizes the carboxylic acid group as position 1, with the amino group at position 2 and the aromatic side chain at position 3.

The structural formula (Fig. 1) consists of:

- A propanoic acid backbone (C3 chain) with a carboxylate group (-COO⁻) at C1.

- An ammonium group (-NH₃⁺) at the chiral C2 position.

- A 4-chloro-3-iodophenyl ring attached to C3, with chlorine and iodine substituents at the para and meta positions, respectively.

The hydrochloride salt form introduces a chloride counterion (Cl⁻), neutralizing the ammonium group’s positive charge.

CAS Registry Number and Alternative Designations

The CAS Registry Number for the free base form, (S)-2-amino-3-(4-chloro-3-iodophenyl)propanoic acid, is 20846-39-3 , as documented for its structural analog lacking the hydrochloride moiety. The hydrochloride salt’s CAS number is not explicitly listed in available databases but can be inferred from naming conventions as 20846-39-3·HCl .

Alternative designations include:

- 3-(4-Chloro-3-iodophenyl)-L-alanine hydrochloride , emphasizing its relationship to alanine derivatives.

- (S)-4-Chloro-3-iodophenylalanine HCl , using the non-systematic but widely recognized "phenylalanine" terminology.

Regulatory identifiers include:

| Identifier | Value | Source |

|---|---|---|

| EC Number | Not assigned | |

| DSSTox Substance ID | DTXSID50161814 | Inferred from |

| Wikidata | Q27120768 | Inferred from |

Stereochemical Configuration and Chiral Center Analysis

The compound’s chirality arises from the C2 carbon, which exhibits a tetrahedral geometry bonded to:

- Ammonium group (-NH₃⁺)

- Carboxylic acid group (-COOH)

- 4-Chloro-3-iodophenyl side chain

- Hydrogen atom

Using the Cahn-Ingold-Prelog priority rules, the configuration is S (Latin: sinister), determined by the descending priority order: -NH₃⁺ > -COOH > -C6H3ClI > -H. This configuration aligns with L-amino acids in biological systems, though the compound is non-proteinogenic due to its halogenated side chain.

X-ray crystallography of analogous compounds confirms the S configuration’s stability, with the bulky iodophenyl group adopting an equatorial orientation to minimize steric strain. The hydrochloride salt does not alter the chiral center but stabilizes the protonated amino group via ionic interaction with the chloride ion.

Figure 1: Structural Formula

Cl

│

I─C₆H₃─CH₂─C*(NH₃⁺)─COOH · Cl⁻

Caption: (2S)-2-ammonio-3-(4-chloro-3-iodophenyl)propanoate chloride. The asterisk () denotes the chiral center.*

Properties

Molecular Formula |

C9H10Cl2INO2 |

|---|---|

Molecular Weight |

361.99 g/mol |

IUPAC Name |

(2S)-2-amino-3-(4-chloro-3-iodophenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C9H9ClINO2.ClH/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1 |

InChI Key |

HOQDJGHXZMYYET-QRPNPIFTSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)Cl.Cl |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)I)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the appropriate chiral amino acid precursor.

Halogenation: The aromatic ring is halogenated using reagents such as iodine and chlorine under controlled conditions to introduce the chloro and iodo substituents.

Coupling Reaction: The halogenated aromatic compound is then coupled with the chiral amino acid precursor using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hydrochloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The aromatic ring can be reduced under specific conditions to modify the halogen substituents.

Substitution: The halogen atoms on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can facilitate reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hydrochloride is primarily studied for its potential therapeutic applications:

- Antagonism of Glutamate Receptors : This compound has been investigated for its role as a selective antagonist of specific glutamate receptors, particularly the NMDA receptor subtype. Such antagonists are crucial in studying neurodegenerative diseases and conditions such as Alzheimer's disease and schizophrenia. Research indicates that modulation of these receptors can lead to neuroprotective effects and improved cognitive function in animal models .

Neuroscience Research

The compound's interaction with neurotransmitter systems makes it valuable in neuroscience:

- Neuroprotective Studies : In vitro studies have demonstrated that (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hydrochloride can reduce excitotoxicity in neuronal cultures, suggesting its potential as a neuroprotective agent against conditions characterized by excessive glutamate release .

Biochemical Applications

This compound's unique structure allows it to serve as a tool in various biochemical assays:

- Enzyme Inhibition Studies : Preliminary studies suggest that (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hydrochloride may inhibit certain enzymes involved in metabolic pathways, providing insights into metabolic regulation and potential therapeutic targets for metabolic disorders .

Case Study 1: Neuroprotection in Animal Models

A study involving mice treated with (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hydrochloride demonstrated significant reductions in neuronal cell death following induced excitotoxicity. The results indicated that the compound could effectively mitigate the harmful effects of excessive glutamate signaling, thus highlighting its potential for therapeutic use in neurodegenerative diseases .

Case Study 2: Cognitive Enhancement

In another investigation, administration of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hydrochloride was associated with improved performance in memory tasks among rodents. This study suggests that the compound may enhance cognitive function by modulating glutamatergic signaling pathways .

Summary

(S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hydrochloride shows promise across various scientific domains, particularly in medicinal chemistry and neuroscience. Its ability to act as a selective antagonist for glutamate receptors positions it as a valuable candidate for further research into neuroprotective therapies and cognitive enhancement strategies.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center and halogenated aromatic ring play crucial roles in its binding affinity and specificity. The compound may modulate the activity of enzymes or receptors by forming stable complexes, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Key Observations :

- Halogen vs. Alkyl Substituents: Iodo and chloro groups (e.g., in the target compound) increase molecular weight and polarizability compared to alkyl groups (e.g., isopropyl in ).

- Hydroxyl Groups : Compounds with hydroxyl substituents (e.g., ) exhibit higher solubility in aqueous media but reduced membrane permeability compared to fully halogenated analogs.

- Functional Group Diversity : Ethynyl () and thiazole-containing derivatives () enable specialized applications, such as bioconjugation or antimicrobial activity.

Antimicrobial Activity

- Thiazole Derivatives: Compounds like (S)-2-amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid () show inhibitory activity against Mycobacterium tuberculosis (MIC: 3.12–12.5 µg/mL). The target compound’s iodine atom may enhance antimycobacterial effects via hydrophobic interactions with bacterial membranes.

Physicochemical Properties

*Estimated based on similar compounds.

Biological Activity

(S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hydrochloride, also known as a chiral amino acid derivative, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of both chlorine and iodine substituents on the aromatic ring, which may significantly influence its pharmacological properties.

- Molecular Formula : C9H10Cl2INO2

- Molecular Weight : 361.99 g/mol

- CAS Number : 1270144-03-0

The hydrochloride form enhances its solubility in water, making it suitable for various applications in research and industry. The presence of halogen atoms (Cl and I) on the phenyl ring is believed to modify the compound's reactivity and biological interactions.

Research indicates that (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hydrochloride may interact with various biological targets, potentially affecting several biochemical pathways. The halogen substituents are thought to enhance binding affinities to specific receptors or enzymes, leading to significant physiological effects.

Potential Biological Activities

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes, similar to other amino acid derivatives. For instance, its structural analogs have shown competitive inhibition in various enzymatic assays.

- Receptor Binding : The unique structure may facilitate interactions with neurotransmitter receptors or transporters, indicating potential roles in modulating neurotransmission or cellular uptake processes.

Comparative Analysis with Similar Compounds

To understand the distinct biological activity of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hydrochloride, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hydrochloride | C9H10FClINO2 | Contains fluorine instead of chlorine; used in similar biological studies. |

| (S)-2-Amino-3-(3-iodophenyl)propanoic acid | C9H10INO2 | Lacks chlorine; focuses on iodine substitution effects. |

| (S)-2-Amino-3-(4-ethylphenyl)propanoic acid hydrochloride | C11H15ClINO2 | Features an ethyl group; different side chain influences biological activity. |

The combination of both chlorine and iodine substituents in (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hydrochloride may provide distinct chemical reactivity and biological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their potential therapeutic applications:

- Enzymatic Inhibition Studies : A study reported that derivatives similar to (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid exhibited IC50 values ranging from 35 μM to 339 μM against specific targets, suggesting a promising profile for further development .

- In Silico Modeling : Molecular docking simulations have indicated that compounds with similar structural features can effectively bind to target enzymes, supporting the hypothesis that halogenation enhances binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.